molecular formula C17H12N4 B14732620 5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole CAS No. 6321-57-9

5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole

Cat. No.: B14732620
CAS No.: 6321-57-9
M. Wt: 272.30 g/mol
InChI Key: VXVWZSOAJZOYJH-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a naphthalene and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of naphthylamine with phenyl isocyanate to form the corresponding urea, which is then treated with sodium azide to yield the tetrazole ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The pathways involved include signal transduction and metabolic pathways that are critical for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both naphthalene and phenyl groups enhances its potential for diverse applications in various fields .

Properties

CAS No.

6321-57-9

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

5-naphthalen-1-yl-1-phenyltetrazole

InChI

InChI=1S/C17H12N4/c1-2-9-14(10-3-1)21-17(18-19-20-21)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H

InChI Key

VXVWZSOAJZOYJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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